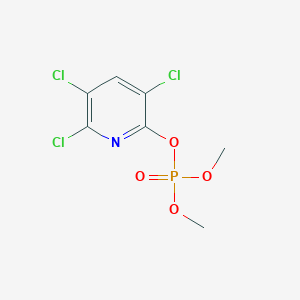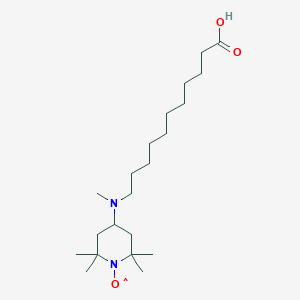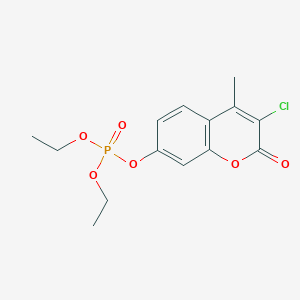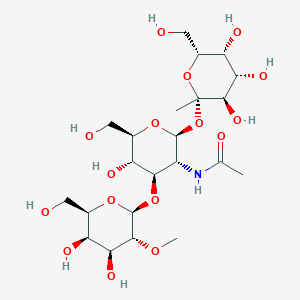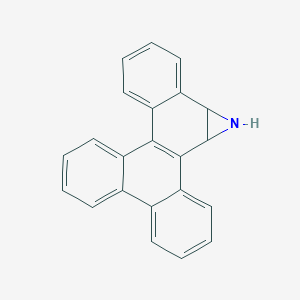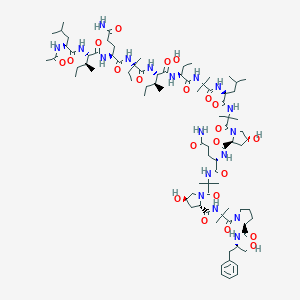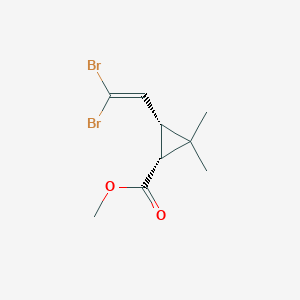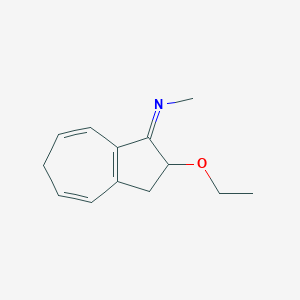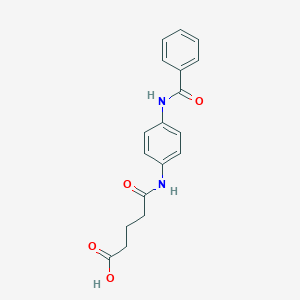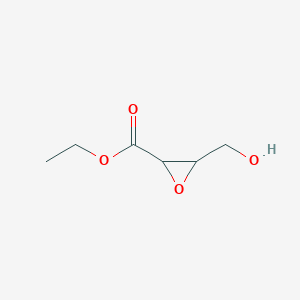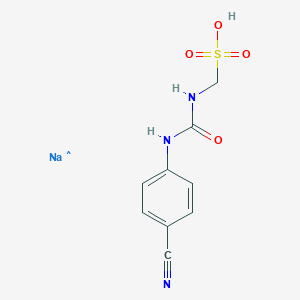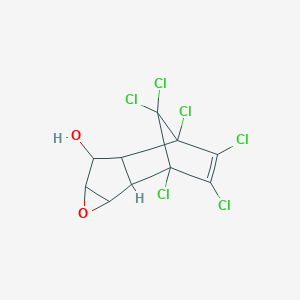
1-Hydroxychlordene epoxide
Vue d'ensemble
Description
1-Hydroxychlordene epoxide is an analytical standard . It is a metabolite of heptachlor, an organochlorine compound that was used as an insecticide . The CAS number for 1-Hydroxychlordene epoxide is 24009-06-1 .
Synthesis Analysis
Epoxides, including 1-Hydroxychlordene epoxide, can be synthesized through various methods. One common method is the reaction of alkenes with a peroxycarboxylic acid . Another method involves the treatment of a halohydrin with a base, causing an intramolecular Williamson ether synthesis .
Molecular Structure Analysis
The molecular formula of 1-Hydroxychlordene epoxide is C10H6Cl6O2 . It has a molecular weight of 370.87100 . The exact mass is 367.85000 .
Chemical Reactions Analysis
Epoxides, including 1-Hydroxychlordene epoxide, can undergo ring-opening reactions. These reactions can proceed by either SN2 or SN1 mechanisms, depending on the nature of the epoxide and the reaction conditions .
Physical And Chemical Properties Analysis
1-Hydroxychlordene epoxide has a density of 1.96g/cm3 . Its boiling point is 442.9ºC at 760 mmHg . The flash point is 221.7ºC . The vapour pressure is 1.05E-09mmHg at 25°C .
Applications De Recherche Scientifique
Uptake and Translocation in Plants
Research by Hayashi, Sugioka, and Ohyama (2018) explored the root uptake and translocation of heptachlor and its degradates, including 1-hydroxychlordene, in soil by zucchini and tomato seedlings. They found that the mobility of these compounds from root to shoot is related to their log P ow values, indicating a complex interaction between plant metabolism and these compounds (Hayashi, Sugioka, & Ohyama, 2018).
Soil Microbial Degradation
Miles, Tu, and Harris (1969) studied the chemical and microbial degradation of heptachlor in soil, noting that soil microorganisms can convert heptachlor to its epoxide form and subsequently to 1-hydroxychlordene. Their research emphasizes the role of microbial metabolism in the transformation of these compounds in the environment (Miles, Tu, & Harris, 1969).
Persistence in Different Soil Types
Carter and Stringer (1970) investigated the persistence and degradation of heptachlor in various soil types across the United States. They observed significant amounts of 1-hydroxychlordene in some soil extracts, highlighting the variable degradation pathways of heptachlor in different environmental contexts (Carter & Stringer, 1970).
Biotransformation by Microorganisms
Qiu, Wang, and Wang (2018) discovered a novel bacterial strain capable of degrading heptachlor, transforming it into less toxic metabolites, including 1-hydroxychlordene. This finding has significant implications for bioremediation strategies to address soil and water contamination by heptachlor and its derivatives (Qiu, Wang, & Wang, 2018).
NMR Spectroscopy in Environmental Chemistry
Kolehmainen et al. (1999) used two-dimensional NMR techniques to characterize polychlorinated hydrocarbons, including derivatives like 1-hydroxychlordene. Their work provides a foundation for the precise chemical characterization of these compounds, which is essential for environmental monitoring and assessment (Kolehmainen et al., 1999).
Biotransformation by Fungi
Xiao and Kondo (2012) explored the biotransformation of 1-hydroxychlordene by the white rot fungus Phlebia acanthocystis. They found that the fungus could completely degrade 1-hydroxychlordene, transforming it into more hydrophilic products, which is another promising avenue for bioremediation (Xiao & Kondo, 2012).
Safety And Hazards
Orientations Futures
Research is ongoing into the degradation of organochlorine pesticides, including 1-Hydroxychlordene epoxide . One study found that a novel bacterial strain could degrade heptachlor via two pathways, one of which resulted in the formation of 1-Hydroxychlordene epoxide . Another study found that white rot fungi of the genus Phlebia were capable of degrading heptachlor and heptachlor epoxide . These findings suggest potential future directions for the use of microorganisms in the remediation of environments contaminated with organochlorine pesticides.
Propriétés
IUPAC Name |
1,8,9,10,11,11-hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-en-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6O2/c11-6-7(12)9(14)2-1(3(17)5-4(2)18-5)8(6,13)10(9,15)16/h1-5,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPWMMOWKUHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C(C1O)O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxychlordene epoxide | |
CAS RN |
24009-06-1 | |
| Record name | 1-Hydroxychlordene epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024009061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



